molecular formula C13H12N2O3 B11760259 methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate

methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate

Cat. No.: B11760259
M. Wt: 244.25 g/mol
InChI Key: WCTZXLZFKSHFSS-UHFFFAOYSA-N
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Description

Methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate is an organic compound that belongs to the class of diazene derivatives. This compound is characterized by the presence of a diazene group (N=N) attached to a naphthalene ring system, which is further substituted with a methoxy group and a methyl ester group. The (E)-configuration indicates the trans arrangement of substituents around the diazene double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate typically involves the following steps:

    Naphthalene Derivative Preparation: The starting material, 7-methoxynaphthalene, is prepared through the methylation of naphthol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Diazotization Reaction: The 7-methoxynaphthalene is then subjected to a diazotization reaction. This involves treating the compound with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with methyl acrylate in the presence of a base such as sodium acetate to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: The diazene group can be reduced to form the corresponding hydrazine derivative using reducing agents such as sodium borohydride or hydrogen in the presence of a palladium catalyst.

    Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in diazotization and coupling reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The diazene group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The methoxy and ester groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate: Lacks the methoxy group, which may affect its reactivity and biological activity.

    Methyl (E)-2-(7-hydroxynaphthalen-2-yl)diazene-1-carboxylate: Contains a hydroxyl group instead of a methoxy group, leading to different chemical and biological properties.

    Methyl (E)-2-(7-ethoxynaphthalen-2-yl)diazene-1-carboxylate: Contains an ethoxy group, which may influence its solubility and reactivity.

Uniqueness

Methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate is unique due to the presence of the methoxy group, which can enhance its electron-donating properties and influence its reactivity in various chemical reactions. This compound’s specific structural features also contribute to its potential biological activities and applications in scientific research.

Biological Activity

Methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate is a synthetic organic compound belonging to the azo compound class, characterized by a diazene functional group. This compound's unique structure, featuring a methoxy-substituted naphthalene moiety, contributes to its potential biological activities, which have been the focus of various research studies.

The molecular formula of this compound is C13H12N2O3C_{13}H_{12}N_2O_3. The synthesis typically involves reactions that require precise control over conditions such as temperature and solvent choice to achieve high yields and purity.

Synthesis Overview

  • Starting Materials :
    • 7-Methoxynaphthalene
    • Diazomethane or similar diazo compounds
  • Reactions :
    • The reaction generally involves diazotization followed by coupling with the naphthalene derivative.
  • Purification :
    • The final product is purified using techniques such as recrystallization or chromatography.

Biological Activities

This compound has demonstrated several notable biological activities in various studies:

  • Anti-Cancer Activity : Research indicates that this compound exhibits significant anti-proliferative effects against several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). For instance, a study reported that the compound induced apoptosis in cancer cells through the upregulation of Nur77 expression, leading to cell cycle arrest at the G2/M phase and subsequent cleavage of PARP, a marker of apoptosis .
  • Anti-inflammatory Effects : Similar compounds in the same family have been evaluated for their anti-inflammatory properties. For example, derivatives of 7-methoxynaphthalene have shown promising results in reducing inflammation in animal models, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Anti-Tumor Mechanisms : A study focused on the mechanisms through which this compound exerts its anti-tumor effects. It was found that the compound significantly inhibited colony formation in HGC-27 gastric cancer cells, showcasing its potential as a therapeutic agent .
  • Structure-Activity Relationship (SAR) : Investigations into related compounds have revealed that modifications to the naphthalene moiety can significantly affect biological activity. For instance, compounds with different substituents on the naphthalene ring demonstrated varying degrees of anti-cancer efficacy, indicating that subtle changes can lead to enhanced or diminished activity .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 2-(6-methoxynaphthalen-2-yl)diazene-1-carboxylateEthyl instead of methyl groupVaries; potential anti-cancer activity
Benzyl 2-(6-methoxynaphthalen-2-yl)diazene-1-carboxylateBenzyl substituentMay exhibit different biological activities
4-Methylphenyl 2-(6-methoxynaphthalen-2-yl)diazene-1-carboxylatePara-substituted phenolAltered electronic properties affecting reactivity

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

methyl N-(7-methoxynaphthalen-2-yl)iminocarbamate

InChI

InChI=1S/C13H12N2O3/c1-17-12-6-4-9-3-5-11(7-10(9)8-12)14-15-13(16)18-2/h3-8H,1-2H3

InChI Key

WCTZXLZFKSHFSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC(=C2)N=NC(=O)OC)C=C1

Origin of Product

United States

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